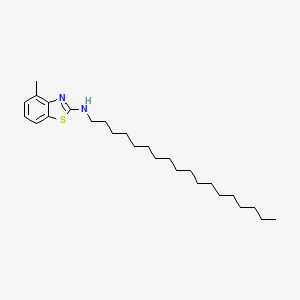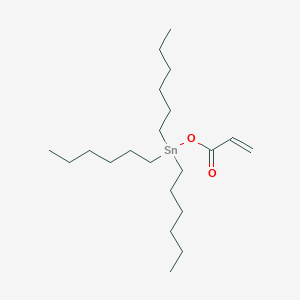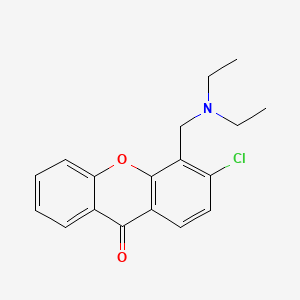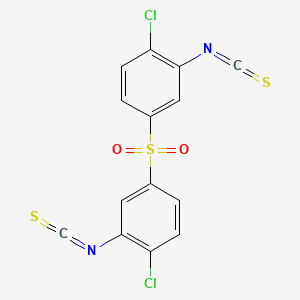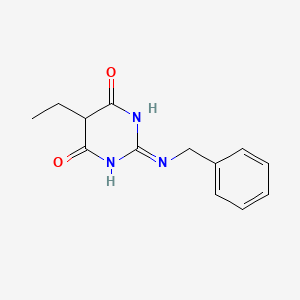
lithium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene is an organolithium compound that features a cyclopentadienyl ring substituted with a fluorobenzene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene typically involves the reaction of 1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene with a lithium reagent. One common method is the deprotonation of the cyclopentadienyl ring using a strong base such as butyl lithium. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar deprotonation techniques. The process would likely be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopentadienyl ketones or alcohols.
Reduction: Reduction reactions can convert the fluorobenzene moiety to a cyclohexadiene derivative.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopentadienyl ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Lithium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new pharmaceuticals with improved efficacy and reduced side effects.
Mécanisme D'action
The mechanism by which lithium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene exerts its effects involves the interaction of the lithium atom with various molecular targets. The lithium ion can coordinate with electron-rich sites on other molecules, facilitating reactions such as nucleophilic addition and substitution. The cyclopentadienyl ring and fluorobenzene moiety also contribute to the compound’s reactivity by stabilizing intermediates and transition states during chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium cyclopentadienide: Similar in structure but lacks the fluorobenzene moiety.
1-cyclopenta-2,4-dien-1-yl-4-nitrobenzene: Contains a nitro group instead of a fluorine atom, leading to different reactivity and applications.
Cyclopenta-2,4-dien-1-yltrimethylsilane: Features a trimethylsilyl group, used in different synthetic applications.
Uniqueness
Lithium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene is unique due to the presence of both a lithium atom and a fluorobenzene moiety, which impart distinct electronic and steric properties. These features make it a versatile compound in various chemical reactions and applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
38573-61-4 |
|---|---|
Formule moléculaire |
C11H8FLi |
Poids moléculaire |
166.1 g/mol |
Nom IUPAC |
lithium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene |
InChI |
InChI=1S/C11H8F.Li/c12-11-7-5-10(6-8-11)9-3-1-2-4-9;/h1-8H;/q-1;+1 |
Clé InChI |
OGSYDOKYXLCXDU-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C1=C[C-](C=C1)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


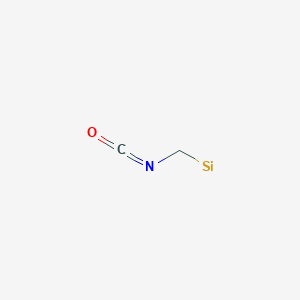
![Pyridinium, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14668475.png)






